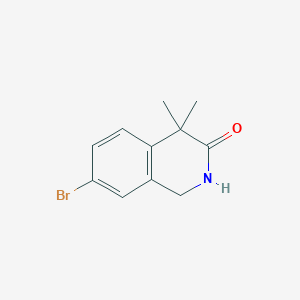

7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

CAS No.: 1784289-03-7

Cat. No.: VC4308364

Molecular Formula: C11H12BrNO

Molecular Weight: 254.127

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1784289-03-7 |

|---|---|

| Molecular Formula | C11H12BrNO |

| Molecular Weight | 254.127 |

| IUPAC Name | 7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |

| Standard InChI | InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |

| Standard InChI Key | NAEJJHIXFHUNEA-UHFFFAOYSA-N |

| SMILES | CC1(C2=C(CNC1=O)C=C(C=C2)Br)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one consists of a benzene ring fused to a partially hydrogenated pyridine ring (Figure 1). Key substituents include:

-

Bromine at the 7-position, which enhances electrophilic reactivity .

-

Two methyl groups at the 4-position, conferring steric bulk and influencing conformational stability .

-

A ketone group at the 3-position, critical for hydrogen bonding and intermolecular interactions .

The IUPAC name reflects this arrangement: 7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one. Its SMILES notation is , and its InChIKey is .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. For instance:

-

NMR: Peaks corresponding to the aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 1.2–1.4 ppm), and NH proton (δ 8.1 ppm).

-

NMR: Signals for the carbonyl carbon (δ 170–175 ppm) and quaternary carbons bearing methyl groups (δ 35–40 ppm).

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves bromination and cyclization strategies (Table 1) :

Table 1: Comparison of synthetic methods for 7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | , , DCM | 85 | |

| Cyclization | mCPBA, , rt | 88 | |

| Oxidation | , KOH, dioxane | 69 |

Bromination

Bromine () in the presence of selectively substitutes hydrogen at the 7-position of the precursor isoquinoline. This step is critical for introducing electrophilic character to the molecule.

Cyclization and Oxidation

Iminium intermediates formed via N-alkylation are oxidized using mCPBA or potassium ferricyanide () . The latter reagent, in combination with potassium hydroxide (), promotes a radical-based oxidation mechanism via a tetrahydroisoquinolinol intermediate .

Reaction Mechanism and Kinetic Insights

Radical-Mediated Oxidation

Experimental evidence supports a radical pathway for the oxidation step (Scheme 1) :

-

Hydroxide Attack: deprotonates the iminium intermediate, forming a tetrahydroisoquinolinol species.

-

Radical Initiation: abstracts a hydrogen atom, generating a carbon-centered radical.

-

Oxygen Incorporation: Molecular oxygen () or hydroxide ions insert into the radical site, yielding the ketone product.

Scheme 1:

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 1680–1700 cm (C=O stretch).

Biological Activities and Applications

Kinase Inhibition

Preliminary studies suggest affinity for protein kinases due to structural similarity to ATP-competitive inhibitors. Specific targets remain unvalidated, necessitating enzymatic assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume